molecular formula C9H10N4O7 B15019002 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol

3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol

Cat. No.: B15019002
M. Wt: 286.20 g/mol
InChI Key: ZUVFHHLTKJJUKX-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a trinitrophenyl group attached to an amino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol typically involves the nitration of phenylamine derivatives followed by a series of chemical reactions to introduce the propanol chain. One common method involves the reaction of 2,4,6-trinitrophenyl chloride with 3-aminopropan-1-ol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired purity and yield. The use of advanced techniques such as crystallization and chromatography can help in obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation reactions can produce nitroso or nitro compounds .

Scientific Research Applications

3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is unique due to its specific structure, which combines a trinitrophenyl group with a propanol chain. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C9H10N4O7

Molecular Weight

286.20 g/mol

IUPAC Name

3-(2,4,6-trinitroanilino)propan-1-ol

InChI

InChI=1S/C9H10N4O7/c14-3-1-2-10-9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,10,14H,1-3H2

InChI Key

ZUVFHHLTKJJUKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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